![molecular formula C17H16N2O2S B11523511 2-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B11523511.png)
2-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
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Overview
Description
2-[(E)-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBONITRILE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 2-[(E)-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBONITRILE involves several steps. One common method is the condensation reaction, which includes the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[(E)-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(E)-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[(E)-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
2-[(E)-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBONITRILE can be compared with other similar compounds, such as:
- 2-[(E)-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
- 2-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their chemical and biological properties.
Properties
Molecular Formula |
C17H16N2O2S |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile |
InChI |
InChI=1S/C17H16N2O2S/c1-20-14-7-3-5-11(16(14)21-2)10-19-17-13(9-18)12-6-4-8-15(12)22-17/h3,5,7,10H,4,6,8H2,1-2H3/b19-10+ |
InChI Key |
QUHOSYDCWUOHJZ-VXLYETTFSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/C2=C(C3=C(S2)CCC3)C#N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NC2=C(C3=C(S2)CCC3)C#N |
Origin of Product |
United States |
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